

Spectroscopic and Synthetic Profile of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethoxycyclobutanecarboxylic acid

Cat. No.: B1343226

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Introduction: **3,3-Dimethoxycyclobutanecarboxylic acid** is a substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold combined with the carboxylic acid functionality makes it a potentially valuable building block for the synthesis of novel small molecules and complex pharmaceutical agents. This document provides a technical overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis.

It is important to note that while the existence of this compound (CAS No. 332187-56-1) is confirmed by various chemical suppliers, detailed, publicly available experimental spectroscopic data is scarce. Therefore, the spectroscopic data presented herein is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,3-Dimethoxycyclobutanecarboxylic acid**. These predictions are derived from established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~12.0	Singlet (broad)	1H	-COOH	Chemical shift is dependent on solvent and concentration. May exchange with D_2O . [1] [2]
~3.2	Singlet	6H	-OCH ₃	Two equivalent methoxy groups.
~2.8 - 3.0	Multiplet	1H	-CH(COOH)	Methine proton of the cyclobutane ring.
~2.2 - 2.5	Multiplet	4H	-CH ₂ -	Methylene protons of the cyclobutane ring.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Notes
~175 - 180	-COOH	Carbonyl carbon of the carboxylic acid. [1] [2]
~90 - 100	C(OCH ₃) ₂	Quaternary carbon of the cyclobutane ring bonded to two oxygens.
~50	-OCH ₃	Methoxy group carbons.
~40 - 45	-CH(COOH)	Methine carbon of the cyclobutane ring.
~30 - 35	-CH ₂ -	Methylene carbons of the cyclobutane ring. [3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description	Functional Group	Notes
2500-3300	Broad	O-H stretch	Carboxylic Acid
~1710	Strong, sharp	C=O stretch	Carboxylic Acid
2850-3000	Medium	C-H stretch	Aliphatic
1050-1150	Strong	C-O stretch	Methoxy Ether

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Fragmentation	Notes
160	[M] ⁺	Molecular ion peak (assuming Electron Ionization).
145	[M - CH ₃] ⁺	Loss of a methyl radical from a methoxy group.
129	[M - OCH ₃] ⁺	Loss of a methoxy radical.
115	[M - COOH] ⁺	Loss of the carboxylic acid group.
55	[C ₄ H ₇] ⁺	Characteristic fragment of the cyclobutane ring.

Experimental Protocols

A practical and reliable method for the synthesis of **3,3-Dimethoxycyclobutanecarboxylic acid** is the hydrolysis of its corresponding methyl ester, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3), which is available from commercial suppliers.

Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid via Ester Hydrolysis

This protocol details the base-catalyzed hydrolysis (saponification) of Methyl 3,3-dimethoxycyclobutanecarboxylate.

Materials and Reagents:

- Methyl 3,3-dimethoxycyclobutanecarboxylate
- Methanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water (deionized)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

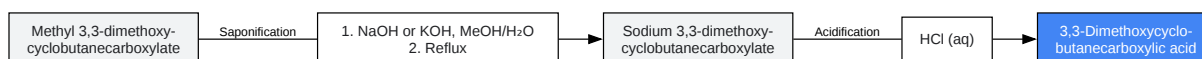
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).
- **Saponification:** Add sodium hydroxide or potassium hydroxide (1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
- **Work-up:** Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The product may precipitate as a solid or form an oil.
- **Extraction:** Extract the acidified aqueous layer with ethyl acetate (3 x volume).
- **Drying and Concentration:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude **3,3-Dimethoxycyclobutanecarboxylic acid**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3,3-Dimethoxycyclobutanecarboxylic acid** from its methyl ester.



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Caption: Synthetic pathway for **3,3-Dimethoxycyclobutanecarboxylic acid**.

Conclusion

This technical guide provides a summary of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of **3,3-Dimethoxycyclobutanecarboxylic acid**. While

experimental data remains to be published in peer-reviewed literature, the information presented here offers a solid foundation for researchers and scientists working with this compound. The provided synthetic protocol is robust and based on well-established chemical transformations, enabling the reliable preparation of this valuable building block for applications in drug discovery and organic synthesis.

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